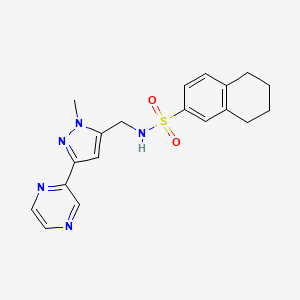

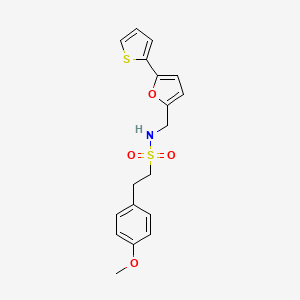

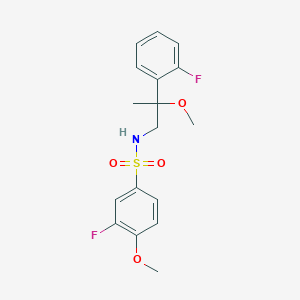

![molecular formula C9H7FN2O3 B2829059 2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid CAS No. 1514726-22-7](/img/structure/B2829059.png)

2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activities : A study by Khalifa and Abdelbaky (2008) involved synthesizing imidazolyl acetic acid derivatives, including a compound structurally related to your query. These compounds were evaluated for their anti-inflammatory and analgesic activities, showing significant effects in certain cases (Khalifa & Abdelbaky, 2008).

Chemical Modification in Synthesis : Thomson, Wang, and Dolbier (2014) used fluoroform as a source of difluorocarbene for modifying various nucleophiles, including imidazole, to their difluoromethylated derivatives. This research underlines the utility of such chemical modifications in synthesis (Thomoson, Wang, & Dolbier, 2014).

Catalysis in Organic Synthesis : McCusker and Scheidt (2013) developed a N-heterocyclic carbene-catalyzed annulation using acetic acid for synthesizing imidazoles, demonstrating the role of catalysts in facilitating chemical reactions (McCusker & Scheidt, 2013).

Versatile Applications in Catalysis : Research by Grasa, Kissling, and Nolan (2002) highlighted the role of N-heterocyclic carbenes, including imidazol-2-ylidenes, as efficient catalysts in transesterification/acylation reactions, further emphasizing the versatility of these compounds in organic synthesis (Grasa, Kissling, & Nolan, 2002).

Synthesis of Key Pharmaceutical Precursors : A paper by Mokhtari Aliabad et al. (2016) described a convenient synthesis method for imidazol-1-yl-acetic acid, a crucial precursor for the synthesis of zoledronic acid, demonstrating the compound's importance in pharmaceutical manufacturing (Mokhtari Aliabad et al., 2016).

Propiedades

IUPAC Name |

2-(7-fluoro-2-oxo-3H-benzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O3/c10-5-2-1-3-6-8(5)12(4-7(13)14)9(15)11-6/h1-3H,4H2,(H,11,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJUZXNCPJKSBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N(C(=O)N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

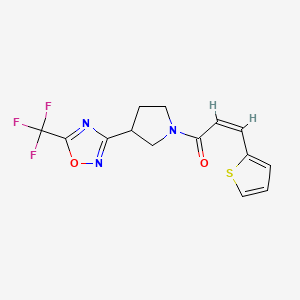

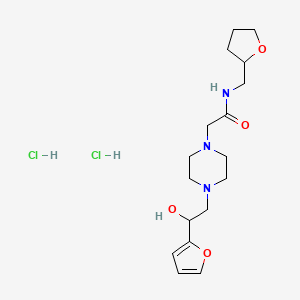

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2828977.png)

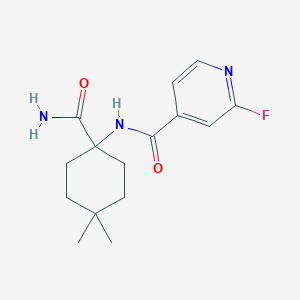

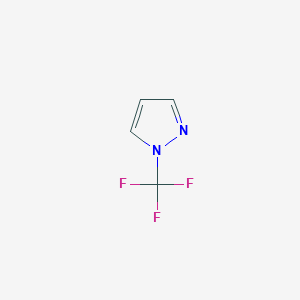

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2828979.png)

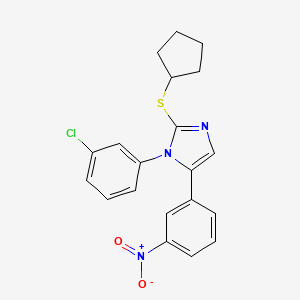

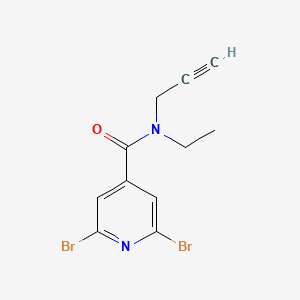

![2,2,2-trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate](/img/structure/B2828981.png)

![5-Benzyl-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2828990.png)

![4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2828995.png)